(5-Methylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(5-Methylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazine ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a 5-methylisoxazole group, a 4-(pyrazin-2-yloxy)piperidine group, and a methanone group . These groups are likely to confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution . The piperidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrazine, and piperidine rings could affect its solubility, boiling point, melting point, and other physical properties . The exact properties would need to be determined experimentally.Scientific Research Applications
Molecular Interaction Studies
One significant area of application involves the study of molecular interactions with biological targets. For instance, research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, showcases how these molecules can be utilized in understanding receptor-ligand interactions, pharmacophore modeling, and the development of receptor-specific drugs (Shim et al., 2002). This research elucidates the conformational preferences of the compounds and their energetic stability, contributing to the design of drugs targeting cannabinoid receptors.
Synthesis and Biological Activity
The synthesis and biological evaluation of novel derivatives containing isoxazole and isothiazole moieties derived from comenic acid indicate the versatility of these compounds in drug development. Such studies demonstrate the synthetic routes to create new molecules and their potential synergistic effects when combined with existing drugs, as observed in the context of brain tumor chemotherapy (Kletskov et al., 2018). This represents the compound's application in creating novel therapeutic agents with enhanced efficacy.
Antimicrobial and Antifungal Activities
Another critical area involves evaluating the antimicrobial and antifungal activities of compounds. For example, studies on novel 1,5-disubstituted pyrazole and isoxazole derivatives, like those related to the compound of interest, show significant potential as antibacterial and antifungal agents (Sanjeeva et al., 2022). These findings underscore the compound's applicability in addressing microbial resistance, a growing concern in public health.
Anticancer Research
The exploration of heterocyclic compounds, particularly those involving isoxazole, pyrazole, and pyrazoline structures, in anticancer research is another promising application. Synthesizing and characterizing new derivatives and assessing their antiproliferative activities can lead to the discovery of novel anticancer agents, as seen in the structural and activity studies of related compounds (Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(17-21-10)14(19)18-6-2-11(3-7-18)20-13-9-15-4-5-16-13/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCZQFSTMMZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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